molecular formula C29H28O5 B136741 Benastatin C CAS No. 150151-88-5

Benastatin C

カタログ番号: B136741
CAS番号: 150151-88-5
分子量: 456.5 g/mol
InChIキー: QUNHGOCXEGJZAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benastatin C (CAS 150151-88-5) is a polyketide synthase-derived compound isolated from Streptomyces sp. MI384-DF12, with a molecular formula of C 29 H 28 O 5 and a molar mass of 456.53 g/mol . This compound serves as a potent inhibitor of Glutathione S-transferase (GST), demonstrating an IC 50 of 24 μg/mL against the rat liver enzyme . GSTs are a group of multifunctional detoxification proteins, and the inhibition of the pi-class (GST π) is a significant mechanism in cancer research, as it can help overcome drug resistance . Beyond its GST inhibitory activity, Benastatin C exhibits a diverse biological profile. It has been shown to effectively stimulate LPS- or concanavalin A-induced blastogenesis of isolated mouse spleen lymphocytes in a concentration-dependent manner, indicating its potential as an immunomodulatory agent in immunological research . Furthermore, it inhibits the esterase activity of isolated porcine pancreatic lipase with an IC 50 of 10 μg/mL, suggesting additional applications in metabolic studies . The structure of Benastatin C has been elucidated as 2-decarboxybenastatin A . This product is intended for Research Use Only and is not for diagnostic or therapeutic human use. Researchers can leverage Benastatin C for studies in oncology, immunology, and enzymology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHGOCXEGJZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164480
Record name Benastatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150151-88-5
Record name Benastatin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benastatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benastatin C: A Physicochemical Deep Dive for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Nuances of a Potent GSTπ Inhibitor

Benastatin C, a polyketide metabolite isolated from Streptomyces sp. MI384-DF12, stands as a molecule of significant interest within the drug discovery landscape.[1] Its well-documented inhibitory activity against human pi class glutathione S-transferase (GSTπ) positions it as a compelling lead for overcoming drug resistance in various cancer chemotherapies and as a tool to probe the intricate roles of GSTπ in cellular signaling.[2][3][4] This guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with an in-depth exploration of the core physicochemical properties of Benastatin C. Understanding these fundamental characteristics is paramount for formulation development, pharmacokinetic profiling, and ultimately, the successful translation of this promising natural product into a therapeutic candidate. We will delve into the structural and spectral intricacies of Benastatin C, outline robust methodologies for its characterization, and explore its stability profile, providing a comprehensive foundation for its future development.

I. Core Molecular Attributes of Benastatin C

At its heart, the therapeutic potential of Benastatin C is intrinsically linked to its molecular structure and resultant physicochemical properties. These attributes govern its solubility, stability, and ability to interact with its biological target.

Structural and General Properties

Benastatin C is structurally identified as 2-decarboxy-benastatin A.[2][4] It presents as a brownish-yellow powder with a purity exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[1]

PropertyValueSource
Molecular Formula C29H28O5[1]
Molecular Weight 456.538 g/mol [1]
CAS Number 150151-88-5[1]
Appearance Brownish-yellow powder[1]
Purity > 95% (HPLC)[1]
Source Streptomyces sp. MI384-DF12[1]
Long-Term Storage -20 °C[1]
Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Benastatin C exhibits a distinct solubility profile, being soluble in several organic solvents while remaining insoluble in water.[1]

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Methanol (MeOH)Soluble
AcetoneSoluble
Ethyl Acetate (EtOAc)Soluble
WaterInsoluble

This profile suggests that for in vitro biological assays, stock solutions should be prepared in a suitable organic solvent like DMSO. For potential in vivo applications, formulation strategies such as co-solvents, emulsions, or nanoparticle delivery systems may be necessary to overcome its aqueous insolubility.

II. Spectroscopic Characterization: The Molecular Fingerprint

The elucidation of Benastatin C's structure and the confirmation of its identity rely on a suite of spectroscopic techniques. While specific, raw spectral data for Benastatin C is not widely published, we can infer its expected spectral characteristics based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of organic molecules. The structure of Benastatin C was originally elucidated using NMR studies.[2][4]

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum of Benastatin C is expected to be complex, exhibiting signals corresponding to its aromatic core, the pentyl side chain, and the various hydroxyl and methyl groups.

  • Aromatic Region (δ 6.5-8.5 ppm): Multiple signals corresponding to the protons on the fused aromatic rings. The specific chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

  • Alkyl Chain Region (δ 0.8-2.5 ppm): Signals for the pentyl group, including a characteristic triplet for the terminal methyl group and multiplets for the methylene protons.

  • Hydroxyl Protons (variable, broad): The chemical shifts of the phenolic hydroxyl groups can vary depending on the solvent and concentration and will likely appear as broad singlets.

Expected ¹³C NMR Spectral Characteristics: The carbon-13 NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.

  • Aromatic and Olefinic Carbons (δ 100-160 ppm): A series of signals for the carbons of the benzo[a]tetracene-8-one core.

  • Carbonyl Carbon (δ > 180 ppm): A downfield signal characteristic of the ketone carbonyl group.

  • Alkyl Carbons (δ 10-40 ppm): Signals corresponding to the carbons of the pentyl side chain and the gem-dimethyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Benastatin C is expected to show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3200 (broad)O-HStretching (phenolic)
~3100-3000C-HStretching (aromatic)
~2950-2850C-HStretching (aliphatic)
~1650C=OStretching (ketone)
~1600, ~1470C=CStretching (aromatic ring)

The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch provides confirmation of the ketone group within the polycyclic structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. For Benastatin C, electrospray ionization (ESI) would be a suitable soft ionization technique.

  • Molecular Ion Peak: The mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 457.538.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion would likely lead to fragmentation of the pentyl side chain and potentially losses of small neutral molecules like water or carbon monoxide from the aromatic core. Analysis of these fragments would provide further confirmation of the structure.

III. Stability and Degradation Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. While specific forced degradation studies for Benastatin C are not publicly available, we can outline a robust protocol for such an investigation based on industry best practices.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways.[5]

  • Hydrolytic Degradation: The stability of Benastatin C should be assessed in acidic, basic, and neutral aqueous solutions at elevated temperatures. Given its insolubility in water, a co-solvent system would be necessary.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal its susceptibility to oxidation. The phenolic hydroxyl groups are potential sites for oxidative degradation.

  • Photolytic Degradation: The compound should be exposed to UV and visible light to determine its photostability. The extensive conjugated system in Benastatin C suggests potential photosensitivity.

  • Thermal Degradation: The solid compound should be subjected to dry heat to assess its thermal stability.

The degradation products would be analyzed using a stability-indicating HPLC method coupled with mass spectrometry to identify and characterize the degradants.

IV. Experimental Methodologies: A Practical Guide

The following section provides detailed, step-by-step protocols for the key experiments discussed. These protocols are based on standard methodologies for the characterization of natural products and can be adapted for Benastatin C.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the Benastatin C sample is completely dry and finely powdered.

  • Load a small amount of the powder into a capillary melting point tube to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to approximately 20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

Spectroscopic Analysis

Rationale: To confirm the identity and structure of Benastatin C.

NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of Benastatin C in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software.

  • Assign the chemical shifts and coupling constants to the protons and carbons in the molecule.

FT-IR Spectroscopy Protocol:

  • Prepare a KBr pellet by mixing a small amount of Benastatin C with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol:

  • Prepare a dilute solution of Benastatin C in a suitable solvent (e.g., methanol).

  • Infuse the solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.

  • Acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

  • Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

V. Mechanism of Action: Inhibition of the GSTπ Signaling Pathway

Benastatin C exerts its biological effects primarily through the inhibition of glutathione S-transferase pi (GSTπ).[2][4] GSTπ is a key enzyme in cellular detoxification, but it also plays a significant role in regulating signaling pathways involved in cell proliferation and apoptosis, particularly the mitogen-activated protein kinase (MAPK) pathway.[2][3][4]

Overexpression of GSTπ is a common feature in many cancer types and is associated with resistance to chemotherapy.[2][3] GSTπ can directly interact with and inhibit c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling cascade that promotes apoptosis in response to cellular stress.[3] By inhibiting GSTπ, Benastatin C can disrupt this interaction, leading to the activation of the JNK pathway and subsequent apoptosis of cancer cells.

GSTP1_Inhibition_Pathway

Caption: Mechanism of Action of Benastatin C.

VI. Conclusion and Future Directions

Benastatin C possesses a compelling profile as a potent and selective inhibitor of GSTπ. Its well-defined molecular structure and physicochemical properties, as outlined in this guide, provide a solid foundation for its further development. The key challenges to be addressed in moving Benastatin C towards clinical application will be overcoming its poor aqueous solubility through advanced formulation strategies and conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to unlock the full therapeutic potential of this promising natural product.

References

  • Aoyama, T., Kojima, F., Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics, 46(5), 712–718.
  • Sau, A., Pellizzari-Tenti, E., Mereddy, V. R., & Soman, K. V. (2018). Glutathione S-Transferase pi-1 Knockdown Reduces Pancreatic Ductal Adenocarcinoma Growth by Activating Oxidative Stress Response Pathways. International Journal of Molecular Sciences, 19(11), 3492.
  • PubChem. (n.d.). Benastatin C. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Institute of Microbial Chemistry. (n.d.).
  • Aoyagi, T., Aoyama, T., Kojima, F., Matsuda, N., Maruyama, M., Hamada, M., & Takeuchi, T. (1992). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 45(9), 1385–1390.
  • Tew, K. D., Manevich, Y., Grek, C., Xiong, Y., Uys, J., & Townsend, D. M. (2011). The role of glutathione S-transferase P in signaling pathways and S-glutathionylation in cancer. Free Radical Biology and Medicine, 51(2), 299–313.
  • Singh, S., & Awasthi, Y. C. (2017). Glutathione S-transferase π: a potential role in antitumor therapy. Drug Metabolism Reviews, 49(4), 437–449.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Aoyama, T., et al. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. J Antibiot (Tokyo), 46(5), 712-718.
  • Baunbæk, M., et al. (2019). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 43(5), 28-33.

Sources

Benastatin C as a Putative Free Radical Scavenger: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin C, a natural polyketide produced by Streptomyces sp., is a known inhibitor of Glutathione S-transferase (GST).[1] While its interaction with this critical Phase II metabolic enzyme is established, its potential for direct free radical scavenging remains unexplored. This technical guide provides a comprehensive analysis of Benastatin C's structural features that suggest potent antioxidant activity. We propose a likely mechanism of action, detail rigorous experimental protocols for its validation, and explore the intricate relationship between GST inhibition and cellular oxidative stress. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of Benastatin C in oxidative stress-mediated pathologies.

Introduction: Unveiling Benastatin C

Benastatin C is a member of the benastatin family of aromatic polyketides, first isolated from the culture broth of Streptomyces sp. MI384-DF12.[1] Its primary described biological activity is the inhibition of Glutathione S-transferase (GST), with a notable inhibitory concentration (IC50) of 0.16 µg/mL against the human pi class of the enzyme (GST-π).[2] GSTs are pivotal enzymes in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and xenobiotic electrophiles, including the byproducts of oxidative stress.[3][4]

The rising interest in oxidative stress as a central pathological mechanism in neurodegenerative diseases, cancer, and chronic inflammation necessitates the discovery of novel antioxidant compounds.[5] While direct radical scavenging is a key therapeutic strategy, the modulation of intrinsic cellular antioxidant systems, such as the GST pathway, presents a complementary and powerful approach. This guide builds a scientific case for Benastatin C as a molecule of interest, not only for its established role as a GST inhibitor but also for its untapped potential as a direct free radical scavenger.

Chemical Structure and Physicochemical Properties

Benastatin C is structurally defined as 2-decarboxy-benastatin A.[1] Its IUPAC name is 1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one.[6] The molecule possesses a rigid, polycyclic aromatic core, which is a characteristic feature of its polyketide origin.[7]

Key Structural Features for Potential Antioxidant Activity:

  • Multiple Phenolic Hydroxyl Groups: Benastatin C contains four phenolic hydroxyl (-OH) groups attached to its aromatic ring system. These groups are the primary structural motifs responsible for the antioxidant activity of many natural compounds, such as flavonoids. They can act as hydrogen donors to neutralize highly reactive free radicals.

  • Extended Conjugation: The extensive system of conjugated double bonds across the benzo[a]tetracene core can effectively delocalize the unpaired electron of a radical species, forming a more stable, less reactive benastatin C radical.

Table 1: Physicochemical Properties of Benastatin C

PropertyValueSource
Molecular Formula C₂₉H₂₈O₅[2]
Molecular Weight 456.5 g/mol [6]
Appearance Brownish-yellow powder[2]
Solubility Soluble in DMSO, MeOH, Acetone, EtOAc. Insoluble in H₂O.[2]

Proposed Mechanism of Free Radical Scavenging

Based on the chemical structure, the most probable mechanism for Benastatin C's direct antioxidant activity is Hydrogen Atom Transfer (HAT) . In this single-step process, a phenolic hydroxyl group donates its hydrogen atom (proton and electron) to a free radical (R•), effectively neutralizing it. This process generates a stable Benastatin C radical, which is resonance-stabilized across its polycyclic structure, preventing it from initiating further radical chain reactions.

HAT_Mechanism cluster_reactants Reactants cluster_products Products BenastatinC Benastatin C-(OH)n BenastatinRadical Benastatin C-(O•)n (Stable Radical) BenastatinC->BenastatinRadical H• donation Radical R• (Free Radical) Neutralized RH (Neutralized Molecule) Radical->Neutralized H• acceptance

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for Benastatin C.

Experimental Validation: Protocols and Workflow

To empirically validate the free radical scavenging potential of Benastatin C, standardized in vitro assays are required. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust, widely used method for this purpose.

Principle of the DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable free radical DPPH•.[8] In its radical form, DPPH• has a deep violet color with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant compound, the DPPH• molecule is neutralized (to DPPH-H), causing the solution to lose its violet color and become yellow.[9] The degree of discoloration, measured spectrophotometrically, is directly proportional to the scavenging activity of the antioxidant.[8]

Detailed Step-by-Step Protocol for DPPH Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Benastatin C required to scavenge DPPH• radicals.

Materials:

  • Benastatin C (purity >95%)[2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (MeOH), analytical grade

  • Ascorbic acid (Vitamin C) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard laboratory glassware and pipettes

Methodology:

  • Preparation of DPPH Stock Solution:

    • Rationale: To create a working solution with a consistent radical concentration.

    • Accurately weigh ~4 mg of DPPH and dissolve it in 100 mL of methanol to prepare a 0.1 mM stock solution. Store this solution in an amber bottle at 4°C to protect it from light.

  • Preparation of Test Compound and Control Solutions:

    • Rationale: To create a serial dilution for determining a dose-response curve.

    • Prepare a 1 mg/mL stock solution of Benastatin C in methanol.

    • From the stock solution, perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Prepare a similar serial dilution of ascorbic acid as a positive control.

  • Assay Procedure:

    • Rationale: To initiate the scavenging reaction and measure the endpoint.

    • Pipette 100 µL of each Benastatin C dilution into separate wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank sample containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a negative control for each concentration containing 100 µL of the Benastatin C dilution and 100 µL of methanol (to account for any intrinsic color of the compound).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Rationale: To quantify the reduction of DPPH•.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Rationale: To determine the percentage of radicals scavenged at each concentration.

    • The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] * 100 Where:

      • A_blank = Absorbance of the DPPH solution without the test compound.

      • A_sample = Absorbance of the test compound with DPPH.

      • A_neg_control = Absorbance of the test compound without DPPH.

  • Determination of IC₅₀:

    • Rationale: To define the potency of the antioxidant.

    • Plot the % RSA against the corresponding concentrations of Benastatin C.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% scavenging of DPPH radicals, using non-linear regression analysis.

DPPH_Workflow prep 1. Prepare Solutions - Benastatin C (serial dilution) - DPPH (0.1 mM in MeOH) - Ascorbic Acid (control) plate 2. Plate Assay (96-well) - 100 µL Compound/Control - 100 µL DPPH Solution prep->plate Add to plate incubate 3. Incubate - 30 minutes - Room Temperature - Dark plate->incubate Reaction initiation read 4. Measure Absorbance - 517 nm incubate->read Endpoint measurement calculate 5. Calculate % RSA read->calculate Data processing ic50 6. Determine IC₅₀ Value calculate->ic50 Potency determination

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anticipated Data Presentation

The results should be summarized in a clear, tabular format for comparison against a known standard.

Table 2: Hypothetical Radical Scavenging Activity of Benastatin C

CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
Benastatin C Experimental ValueExperimental Value
Ascorbic Acid Experimental ValueExperimental Value

Dual-Action Potential: GST Inhibition and Redox Modulation

Benastatin C's role extends beyond potential direct scavenging. Its primary activity as a GST inhibitor provides a second, indirect mechanism for modulating cellular oxidative stress.

GSTs detoxify harmful electrophiles, including 4-hydroxynonenal (4-HNE), a cytotoxic product of lipid peroxidation.[4] By inhibiting GST, Benastatin C can lead to an accumulation of these reactive species, which might initially seem pro-oxidant. However, this action can also sensitize cells to oxidative stress, a mechanism that is actively explored in cancer therapy to overcome drug resistance.[3] Furthermore, GSTs are known to sequester and inhibit key signaling proteins in pro-apoptotic pathways, such as c-Jun N-terminal kinase (JNK).[5] Inhibition of GST by Benastatin C could therefore release these proteins, triggering stress-activated signaling cascades.

GST_Pathway OS Oxidative Stress (e.g., ROS, 4-HNE) GST Glutathione S-Transferase (GST) OS->GST Substrate Detox Detoxification (GSH Conjugation) GST->Detox Catalyzes JNK JNK Signaling Pathway GST->JNK Sequesters & Inhibits BenastatinC Benastatin C BenastatinC->GST Inhibits Apoptosis Apoptosis / Stress Response JNK->Apoptosis Induces

Caption: Benastatin C's role in modulating oxidative stress via GST inhibition.

Structure-Activity Relationship (SAR) Insights

A preliminary SAR analysis can be proposed by comparing Benastatin C with its parent compound, Benastatin A.

  • Benastatin A: Contains a carboxylic acid group at the C-2 position.

  • Benastatin C: Lacks this carboxylic acid group.[1]

The carboxylic acid is an electron-withdrawing group, which could potentially reduce the hydrogen-donating ability of the nearby phenolic hydroxyl groups, thereby decreasing antioxidant activity. Conversely, its removal in Benastatin C might enhance the HAT mechanism. However, the carboxylic acid group also increases polarity, which could influence solubility and cellular uptake. Experimental testing of both compounds is necessary to validate this hypothesis.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of Benastatin C provides a strong theoretical foundation for its potential as a direct free radical scavenger. Its multiple phenolic hydroxyl groups and conjugated aromatic system are hallmark features of potent antioxidants. This guide provides the necessary scientific rationale and detailed experimental protocols to rigorously test this hypothesis.

Furthermore, the established role of Benastatin C as a GST inhibitor positions it as a unique dual-action molecule capable of both direct radical neutralization and indirect modulation of cellular redox signaling pathways.

Future research should focus on:

  • Performing the DPPH, ABTS, and other antioxidant assays (e.g., ORAC) to quantify the scavenging capacity of Benastatin C.

  • Conducting cell-based assays to measure its ability to mitigate intracellular reactive oxygen species (ROS) production.

  • Investigating the downstream effects of its dual-action profile in models of oxidative stress-related diseases.

The exploration of Benastatin C's antioxidant properties promises to open new avenues for its application in drug development and to deepen our understanding of the interplay between direct scavenging and enzymatic modulation in maintaining cellular health.

References

  • Antioxidant activities of anastatin A & B derivatives and compound 38c's protective effect in a mouse model of CCl4-induced acute liver injury - PMC. (2020). PubMed Central. [Link]

  • Aoyama, T., Naganawa, H., Muraoka, Y., Aoyagi, T., & Takeuchi, T. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767–1772. [Link]

  • Awasthi, Y. C., Sharma, R., & Singhal, S. S. (2007). Antioxidant role of glutathione S-transferases: 4-Hydroxynonenal, a key molecule in stress-mediated signaling. Toxicology and Applied Pharmacology, 224(3), 308–321. [Link]

  • Benastatin A | C30H28O7. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Benastatin C | C29H28O5. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. (1993). The Journal of Antibiotics, 46(5), 712–718. [Link]

  • Benastatin C Product Data Sheet. (n.d.). Institute of Microbial Chemistry (BIKAKEN). [Link]

  • Diazenium Betaines Derived from the Stable Free Radical DPPH with Diradicaloid Behavior. (2024). Molecules, 29(18), 4283. [Link]

  • García-Giménez, J. L., & Pallardó, F. V. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7495. [Link]

  • Glutathione S-transferase. (2023). In Wikipedia. [Link]

  • Singh, S., & Awasthi, Y. C. (2004). Antioxidant role of glutathione S-transferases: protection against oxidant toxicity and regulation of stress-mediated apoptosis. Free Radical Biology and Medicine, 36(2), 141–150. [Link]

  • Singh, S. P., & Awasthi, Y. C. (2007). Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling. Antioxidants & Redox Signaling, 9(12), 2247–2260. [Link]

  • Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). MedCrave Online. [Link]

  • Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2335–2345. [Link]

Sources

An In-Depth Technical Guide to Benastatin C (CAS 150151-88-5): A Potent Glutathione S-Transferase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benastatin C, with the Chemical Abstracts Service (CAS) number 150151-88-5, is a naturally occurring polyketide that has garnered interest within the scientific community for its specific biological activity.[1] Isolated from Streptomyces sp. MI384-DF12, this compound belongs to the benastatin family of metabolites and is structurally defined as 2-decarboxy-benastatin A.[1] Its primary significance lies in its potent and specific inhibition of human pi class glutathione S-transferase (GST pi), an enzyme implicated in cellular detoxification and the development of resistance to chemotherapy.[1] This guide provides a comprehensive overview of the technical properties, biological activities, and relevant experimental protocols for Benastatin C, designed to support research and drug development efforts.

Chemical and Physical Properties

Benastatin C is a complex aromatic molecule with a distinctive polycyclic structure. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 150151-88-5[1]
IUPAC Name 1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one
Molecular Formula C₂₉H₂₈O₅[1]
Molecular Weight 456.53 g/mol [1]
Appearance Yellow powder[1]
Melting Point 214-216 °C (decomposes)[1]
Solubility Soluble in DMSO, methanol, acetone, and ethyl acetate. Insoluble in water.

Mechanism of Action: Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[2] The pi class of GST (GST pi) is of particular interest in oncology as its overexpression is frequently observed in cancer cells and is associated with resistance to various chemotherapeutic agents. By inhibiting GST pi, compounds like Benastatin C can potentially restore the efficacy of these anticancer drugs.

While the precise kinetic mechanism of GST pi inhibition by Benastatin C has not been definitively elucidated in the available literature, related compounds such as Benastatins A and B have been shown to be competitive inhibitors with respect to the electrophilic substrate, 3,4-dichloronitrobenzene.[3] This suggests that Benastatin C likely binds to the active site of the enzyme, preventing the binding of its natural substrates.

GST_Inhibition cluster_0 Normal GST Catalysis cluster_1 Inhibition by Benastatin C GSH Glutathione (GSH) GST GSTπ Enzyme GSH->GST Substrate Electrophilic Substrate Substrate->GST Inactive_Complex GSTπ-Benastatin C Inactive Complex Substrate->Inactive_Complex Binding Blocked Product Conjugated Product (Detoxified) GST->Product Catalysis GST->Inactive_Complex Benastatin_C Benastatin C Benastatin_C->GST Binding

Figure 1: Simplified schematic of Glutathione S-Transferase (GST) inhibition by Benastatin C. Benastatin C binds to the GSTπ enzyme, preventing the binding of its electrophilic substrate and subsequent detoxification.

Biological Activities

Glutathione S-Transferase Inhibition

Benastatin C demonstrates potent inhibitory activity against human pi class glutathione S-transferase (GST pi).[1] This selective inhibition makes it a valuable tool for studying the role of GST pi in cellular processes and a potential lead compound for the development of chemosensitizing agents in cancer therapy.

Murine Lymphocyte Blastogenesis

In addition to its GST inhibitory activity, Benastatin C has been observed to exhibit excellent stimulatory activities on murine lymphocyte blastogenesis in vitro.[1] Lymphocyte blastogenesis, or the transformation of small lymphocytes into larger, mitotically active cells, is a key event in the immune response. This immunomodulatory property of Benastatin C suggests potential applications in immunotherapy research, although further investigation is required to elucidate the underlying mechanism.

Experimental Protocols

Isolation and Purification of Benastatin C from Streptomyces sp. MI384-DF12

The following is a generalized protocol based on the initial isolation of benastatins.[3][4] Researchers should optimize conditions for their specific laboratory setup.

1. Fermentation:

  • Prepare a seed culture of Streptomyces sp. MI384-DF12 in a suitable medium and incubate for 2-3 days.

  • Inoculate a production culture with the seed culture and ferment for 4-5 days. Optimal fermentation parameters (media composition, temperature, pH, agitation) should be determined empirically.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the mycelium with an organic solvent such as acetone or methanol.

  • Extract the culture broth with a water-immiscible organic solvent like ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to a series of chromatographic steps. This may include:

    • Silica Gel Chromatography: Elute with a gradient of solvents (e.g., chloroform-methanol) to achieve initial fractionation.

    • Reversed-Phase Chromatography (e.g., C18): Elute with a gradient of water and acetonitrile or methanol to further separate compounds based on hydrophobicity.

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using a preparative or semi-preparative reversed-phase HPLC column. Monitor the elution profile using a UV detector.

Isolation_Workflow Fermentation Fermentation of Streptomyces sp. MI384-DF12 Extraction Solvent Extraction (Mycelium & Broth) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation Reversed_Phase Reversed-Phase Chromatography (C18) Fractionation->Reversed_Phase HPLC Preparative HPLC Reversed_Phase->HPLC Pure_Benastatin_C Pure Benastatin C HPLC->Pure_Benastatin_C

Figure 2: General workflow for the isolation and purification of Benastatin C.

In Vitro Glutathione S-Transferase (GST) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Benastatin C against GST pi.

Materials:

  • Human recombinant GST pi enzyme

  • Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (pH 6.5)

  • Benastatin C dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, GSH, and the GST pi enzyme.

  • Add varying concentrations of Benastatin C (or solvent control) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding CDNB to each well.

  • Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each concentration of Benastatin C relative to the solvent control.

  • Calculate the IC₅₀ value, which is the concentration of Benastatin C that causes 50% inhibition of the GST pi activity.

Applications in Drug Development

The potent and specific inhibition of GST pi by Benastatin C positions it as a promising candidate for further investigation in cancer drug development. Overexpression of GST pi is a known mechanism of resistance to a variety of chemotherapeutic drugs. By co-administering a GST pi inhibitor like Benastatin C, it may be possible to:

  • Reverse Chemotherapy Resistance: Restore the cytotoxic effects of conventional anticancer drugs in resistant tumors.

  • Enhance Therapeutic Efficacy: Increase the effectiveness of existing chemotherapy regimens, potentially allowing for lower, less toxic doses.

Further research is warranted to explore the cytotoxicity of Benastatin C against various cancer cell lines, both alone and in combination with established chemotherapeutic agents. Moreover, in vivo studies are necessary to evaluate its pharmacokinetic profile, efficacy, and safety in preclinical models.

Conclusion

Benastatin C is a valuable natural product with well-defined inhibitory activity against a key enzyme implicated in cancer drug resistance. Its unique biological profile, including both GST pi inhibition and immunomodulatory effects, makes it a compelling subject for further research in oncology and immunology. The technical information and experimental frameworks provided in this guide are intended to facilitate these future investigations and unlock the full therapeutic potential of this intriguing molecule.

References

  • Aoyama, T., Kojima, F., Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics, 46(5), 712–718.
  • Aoyama, T., Naganawa, H., Muraoka, Y., Aoyagi, T., & Takeuchi, T. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767–1772.
  • Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annual Review of Pharmacology and Toxicology, 45, 51–88.
  • Tew, K. D. (1994). Glutathione-associated enzymes in anticancer drug resistance. Cancer Research, 54(16), 4313–4320.
  • Aoyama, T., Naganawa, H., Muraoka, Y., Nakamura, H., Aoyagi, T., Takeuchi, T., & Iitaka, Y. (1992). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B. The Journal of Antibiotics, 45(9), 1391–1396.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benastatin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benastatin Family – A Complex Synthetic Challenge with Therapeutic Promise

The benastatins are a family of highly oxygenated polyketide natural products isolated from Streptomyces species.[1] Structurally, they are characterized by a complex, angular penta- or hexacyclic ring system.[1] This core structure typically includes a distinctive gem-dimethyl-anthracenone (A-B-C ring system) fused to a phenanthrenol moiety (B-C-D ring system).[1] Members of this family, particularly benastatins A and B, have garnered significant interest due to their potent biological activities. They are known inhibitors of mammalian glutathione S-transferase (GST), an enzyme often implicated in drug resistance in cancer cells.[1][2] Furthermore, benastatin A has been shown to induce apoptosis and cell cycle arrest in colon cancer cells, highlighting its potential as a scaffold for anticancer drug development.[1]

The intricate and sterically congested architecture of the benastatins presents a formidable challenge for chemical synthesis. This guide provides a detailed overview of the synthetic strategies developed to access the core benastatin skeleton and its derivatives, with a focus on a recently developed convergent and efficient total synthesis. We will delve into the mechanistic rationale behind key chemical transformations and provide detailed protocols to facilitate the application of these methods in a research setting.

Strategic Analysis: A Convergent Approach to the Benastatin Core

The total synthesis of complex natural products like the benastatins requires a robust and flexible strategy. A highly effective approach has been a convergent synthesis, which involves the independent synthesis of key fragments of the molecule that are later joined together.[3] This strategy contrasts with a linear synthesis where the molecule is built step-by-step from a single starting material. The convergent approach is generally more efficient and allows for the preparation of analogues by modifying the individual fragments before they are combined.

The synthesis of several benastatin family members, including B, F, G, and J, has been successfully achieved using a convergent strategy.[3] This approach hinges on the construction of two major fragments: the A-B-C tricyclic gem-dimethyl-anthracenone core and a second fragment representing the D-E or E-F rings, which can be tailored to produce different benastatin derivatives.

Diagram 1: Convergent Synthetic Strategy for Benastatins

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A 2-Isopropyl Benzaldehyde Derivative C PEDA Reaction A->C B Enone B->C D Tricyclic Photo-adduct C->D Key Cycloaddition E Aromatization & Functionalization D->E F ABC Ring System (gem-dimethyl-anthracenone) E->F J Fragment Coupling F->J G Isocoumarin Precursor H Functionalization G->H I EF Ring System H->I I->J K Late-Stage Modifications J->K Formation of Polycyclic Core L Benastatin Derivatives (B, F, G, J) K->L Diversification

Caption: A convergent strategy for benastatin synthesis.

The Keystone Reaction: Ti(Oi-Pr)₄-Mediated Photoenolization/Diels-Alder (PEDA) Cycloaddition

A pivotal innovation in the synthesis of the benastatin core is the development of a titanium(IV) isopropoxide-promoted photoenolization/Diels-Alder (PEDA) reaction.[3][4] This powerful reaction efficiently constructs the sterically demanding tricyclic gem-dimethyl-anthracenone scaffold in a single step from relatively simple precursors.[3]

Mechanism and Rationale:

The PEDA reaction is a type of [4+2] cycloaddition.[4] The key steps are:

  • Photoenolization: Upon irradiation with UV light, a 2-alkyl-substituted aromatic ketone or aldehyde undergoes a photochemical transformation to form a highly reactive ortho-quinodimethane intermediate (a photoenol).

  • Lewis Acid Promotion: The presence of a Lewis acid, in this case, Ti(Oi-Pr)₄, is crucial. It is proposed that the titanium coordinates to the carbonyl oxygen of the aromatic aldehyde and the enone, activating them towards the cycloaddition and stabilizing the transition state.[4][5] This allows the reaction to proceed with high efficiency and stereoselectivity, even with sterically hindered substrates.[5]

  • Diels-Alder Cycloaddition: The transient photoenol, acting as the diene, rapidly undergoes a Diels-Alder reaction with a dienophile (an enone in this case) to form the hydroanthracenol product.[4]

This reaction is particularly well-suited for the synthesis of the benastatin core as it allows for the direct installation of the quaternary gem-dimethyl group, a common challenge in organic synthesis.[1]

Diagram 2: Mechanism of the Ti(Oi-Pr)₄-Promoted PEDA Reaction

G A 2-Isopropyl Benzaldehyde E Photoenolization A->E B Enone G [4+2] Diels-Alder Cycloaddition B->G C Ti(Oi-Pr)₄ C->E Coordination & Activation D UV Light (hν) D->E F Transient Photoenol (o-quinodimethane) E->F F->G Diene H Cycloadduct G->H I Aromatization/ Further Steps H->I J gem-dimethyl-anthracenone Core I->J

Caption: Key steps in the PEDA reaction for core synthesis.

Protocols for the Synthesis of a Key Benastatin Precursor

The following protocols are based on the successful total synthesis of Benastatin B and its analogues.[3] These steps outline the construction of the A-B-C ring system and its subsequent coupling with the E-F ring fragment.

Protocol 1: Synthesis of the Tricyclic Photo-adduct via PEDA Reaction

This protocol describes the key Ti(Oi-Pr)₄-mediated photoenolization/Diels-Alder reaction to form the core tricyclic structure.

Materials:

  • 2-Isopropyl-4,6-dimethoxybenzaldehyde

  • Cyclohexenone

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Quartz reaction tube

  • UV photoreactor (e.g., with 366 nm lamps)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried quartz reaction tube under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-4,6-dimethoxybenzaldehyde (1.0 equiv) in anhydrous and degassed 1,4-dioxane to a final concentration of 0.02 M.

  • Add cyclohexenone (6.0 equiv) to the solution. The use of an excess of the dienophile drives the reaction to completion.

  • Add Ti(Oi-Pr)₄ (2.0 equiv) to the reaction mixture. The solution may become colored.

  • Seal the quartz tube and place it in a UV photoreactor.

  • Irradiate the reaction mixture with UV light (e.g., 366 nm) at room temperature for the time determined by reaction monitoring (e.g., via TLC). Reaction times can range from several hours to a day.

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.[6]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tricyclic photo-adduct.

Expert Insights:

  • Anhydrous and Degassed Conditions: The reaction is sensitive to moisture, which can hydrolyze the titanium reagent.[3] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere. Degassing the solvent prior to use removes dissolved oxygen, which can quench the excited state of the aldehyde.

  • Reagent Purity: The purity of Ti(Oi-Pr)₄ is important for reproducibility. If the reagent has been stored for a long time, it may contain titanium dioxide as a white precipitate and should be purified by distillation if necessary.

  • Scalability: For larger scale reactions, a continuous-flow photoreactor can be employed to overcome the limitations of light penetration in batch reactors, leading to improved efficiency and shorter reaction times.[3]

Protocol 2: Aromatization and Functionalization to the ABC Ring System

The tricyclic photo-adduct is then converted to the aromatic gem-dimethyl-anthracenone core.

Materials:

  • Tricyclic photo-adduct from Protocol 1

  • 2-Iodoxybenzoic acid (IBX)

  • Iodine (I₂)

  • Potassium iodate (KIO₃)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Appropriate solvents (e.g., DMSO, methanol, acetone)

Procedure (multi-step sequence):

  • Oxidation: Dissolve the tricyclic photo-adduct in a suitable solvent like DMSO and treat with IBX to oxidize the benzylic alcohol to the corresponding ketone.

  • Oxidative Aromatization: The resulting ketone is then treated with iodine in the presence of potassium iodate in a solvent such as methanol to effect oxidative aromatization of the B ring.

  • Methylation: The final step in constructing the desired ABC ring system often involves methylation of a phenolic hydroxyl group. This can be achieved by treating the aromatic intermediate with methyl iodide and a base like potassium carbonate in a solvent such as acetone.

  • Purification: After each step, the product should be purified by standard methods such as column chromatography to ensure the purity of the intermediate for the subsequent reaction.

Protocol 3: Convergent Fragment Coupling and Elaboration to Benastatin B

This protocol outlines the coupling of the ABC ring system with a pre-synthesized EF ring fragment, followed by transformations to complete the synthesis of Benastatin B.

Materials:

  • Functionalized ABC ring system (e.g., an iodo-anthracenone)

  • Functionalized EF isocoumarin fragment (e.g., a stannane or boronic ester derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., DMF or dioxane)

  • Reagents for final deprotection and/or functional group manipulation steps (e.g., TMSI for demethylation)

Procedure:

  • Cross-Coupling Reaction: In a flame-dried flask under an inert atmosphere, combine the iodo-anthracenone (ABC ring fragment), the EF ring fragment (e.g., a stannane derivative), the palladium catalyst, and CuI in the appropriate solvent.

  • Add the base and heat the reaction mixture to the required temperature (e.g., 80-100 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the coupled product by column chromatography.

  • Final Transformations: The coupled product is then subjected to the final steps to yield the natural product. For Benastatin B, this may involve selective demethylation using a reagent like trimethylsilyl iodide (TMSI).[1]

  • The final product is then purified by preparative HPLC to yield the pure benastatin derivative.

Synthesis of Other Benastatin Derivatives

Benastatins A, C, and D: While the total synthesis of Benastatin A has not been extensively reported in the same manner as other derivatives, its structure is closely related to Benastatin B. Benastatin C is 2-decarboxy-benastatin A, and Benastatin D is 2-decarboxy-benastatin B.[1] The synthesis of Benastatin D can be achieved by the decarboxylation of synthesized Benastatin B.[1] A similar strategy could likely be applied to a synthetic route for Benastatin A to obtain Benastatin C.

Benastatins E, F, G, H, I, and J: Benastatins F, G, and J have been successfully synthesized via the convergent strategy outlined above, with modifications to the EF ring fragment and the late-stage functionalization steps.[1] For example, the synthesis of Benastatin F involves a stereoselective hydrogenation and a photo-induced 6π-electrocyclization to form the C5-C6 double bond.[1] The synthesis of Benastatin J involves selective demethylation and methylation steps.[1]

Interestingly, benastatins E-J have also been prepared through biosynthetic approaches.[1] The gene cluster responsible for benastatin biosynthesis was cloned and expressed in a heterologous host, Streptomyces albus.[7] By manipulating the biosynthetic pathway, for example, by inactivating certain enzymes, novel derivatives can be produced.[7] This chemo-enzymatic approach offers a powerful alternative for generating structural diversity within the benastatin family.

Summary of Synthetic Approaches and Key Data

Benastatin Derivative Synthetic Strategy Key Reactions Status Reference
Benastatin A Isolation and structure elucidation reported. Total synthesis not detailed.-Isolated[1]
Benastatin B Convergent Total SynthesisPEDA Reaction, Cross-Coupling, Selective DemethylationSynthesized[3]
Benastatin C Isolation and structure elucidation reported. Likely accessible from synthetic Benastatin A.Decarboxylation (proposed)Isolated[1]
Benastatin D Derived from Benastatin B.DecarboxylationSynthesized[1]
Benastatins E-J Biosynthesis via Heterologous ExpressionEnzymatic transformationsBiosynthesized[1]
Benastatin F Convergent Total SynthesisPEDA Reaction, Stereoselective Hydrogenation, 6π-ElectrocyclizationSynthesized[3]
Benastatin G Convergent Total SynthesisPEDA Reaction, Global Demethylation, SaponificationSynthesized[3]
Benastatin J Convergent Total SynthesisPEDA Reaction, Selective Demethylation/MethylationSynthesized[3]

Conclusion and Future Outlook

The synthesis of benastatin derivatives remains a challenging yet rewarding area of research. The development of the Ti(Oi-Pr)₄-promoted PEDA reaction has provided a significant breakthrough, enabling a more efficient and convergent approach to the complex polycyclic core of these natural products. The successful total synthesis of several members of the benastatin family has not only confirmed their structures but also opened up avenues for the synthesis of novel analogues for structure-activity relationship (SAR) studies. The integration of chemical synthesis with biosynthetic methods offers a powerful toolkit for generating a wider range of benastatin derivatives, which will be crucial for fully exploring their therapeutic potential as anticancer agents and GST inhibitors. Future work in this area will likely focus on the total synthesis of the remaining benastatin family members, the development of even more efficient and scalable synthetic routes, and the creation of libraries of benastatin analogues to probe their biological targets and mechanisms of action.

References

  • Li, Y., et al. (2020). Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. CCS Chemistry, 2(6), 800-812. [Link]

  • Jiang, D., et al. (2020). Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. ResearchGate. [Link]

  • Yang, B., et al. (2017). Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications. Nature Communications, 8, 622. [Link]

  • Xu, Z., Schenk, A., & Hertweck, C. (2007). Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids. Journal of the American Chemical Society, 129(18), 6022–6023. [Link]

  • Aoyama, T., et al. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12: Production, isolation, structure determination, and biological activities. The Journal of Antibiotics, 46(5), 712-718. [Link]

  • Gao, S., et al. (2017). Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Benastatin C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed framework for the analytical characterization of Benastatin C, a polyketide natural product with notable biological activities.[1][2] This document outlines a suite of analytical techniques essential for confirming the identity, purity, and structural integrity of Benastatin C. Protocols are detailed for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of Benastatin C.

Introduction: The Significance of Benastatin C Characterization

Benastatin C is a member of the benastatin family of compounds, which have been isolated from Streptomyces species.[1][3] These compounds have garnered interest due to their inhibitory effects on glutathione S-transferase, an enzyme implicated in drug resistance and cellular detoxification pathways.[1][3] Accurate and robust analytical characterization is paramount for any scientific investigation or drug development program involving Benastatin C. It ensures the reliability of biological data, facilitates regulatory compliance, and forms the basis for understanding its structure-activity relationships.

This application note provides a multi-faceted analytical approach, ensuring a thorough and validated characterization of Benastatin C.

Physicochemical Properties of Benastatin C

A foundational understanding of Benastatin C's physicochemical properties is crucial for the rational design of analytical methodologies.

PropertyValueSource
Molecular FormulaC₂₉H₂₈O₅PubChem[4]
Molecular Weight456.5 g/mol PubChem[4]
IUPAC Name1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-onePubChem[4]
ClassPolyketidePubChem[4]

These properties inform the selection of appropriate solvents, chromatographic conditions, and ionization techniques for mass spectrometry.

Analytical Workflow for Benastatin C Characterization

A systematic and hierarchical analytical workflow is recommended to ensure a comprehensive characterization of Benastatin C. This workflow progresses from initial purity assessment to definitive structural elucidation.

Benastatin C Analytical Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Method Validation HPLC HPLC-UV (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Initial Confirmation HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Further Investigation NMR 1D & 2D NMR (Structural Connectivity) HRMS->NMR Definitive Structure Validation ICH Guideline Validation (Accuracy, Precision, Linearity) NMR->Validation Method Standardization

Caption: Integrated workflow for Benastatin C characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Benastatin C, with its polycyclic aromatic core and pentyl side chain, is well-suited for this technique. A C18 column is the stationary phase of choice, offering excellent retention and resolution.

Protocol: HPLC Purity Analysis of Benastatin C
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, to improve peak shape).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Benastatin C and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 50-100 µg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to Benastatin C.

    • Calculate the purity by dividing the peak area of Benastatin C by the total peak area of all components in the chromatogram.

Causality behind Experimental Choices: The gradient elution is designed to effectively separate Benastatin C from both more polar and less polar impurities. The addition of formic acid to the mobile phase helps to protonate any acidic functional groups, leading to sharper, more symmetrical peaks.

Mass Spectrometry (MS) for Structural Confirmation

Principle: Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For Benastatin C, both low-resolution (for initial confirmation) and high-resolution (for accurate mass and formula determination) mass spectrometry are invaluable.

Protocol: LC-MS and HRMS Analysis of Benastatin C
  • Instrumentation:

    • Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

    • Electrospray ionization (ESI) is a suitable ionization source.

  • LC Conditions:

    • Utilize the same HPLC conditions as described in Section 4. This allows for the direct coupling of the separation method to the mass spectrometer.

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Scan Range: m/z 100 - 1000.

  • Data Analysis:

    • LC-MS: Look for the [M+H]⁺ ion corresponding to the expected molecular weight of Benastatin C (457.2 m/z).

    • HRMS: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. The theoretical exact mass of C₂₉H₂₉O₅⁺ is 457.1909. The measured mass should be within a 5 ppm error.

Trustworthiness: High-resolution mass spectrometry provides a high degree of confidence in the elemental composition of the analyte, which is a critical step in confirming the identity of Benastatin C.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule. The structure of Benastatin C was originally elucidated using NMR studies.[1]

Protocol: NMR Analysis of Benastatin C
  • Instrumentation:

    • NMR spectrometer with a minimum field strength of 400 MHz.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified Benastatin C in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

  • Data Analysis:

    • Process and analyze the spectra using appropriate NMR software.

    • Assign all proton and carbon signals to the structure of Benastatin C.

    • Use the 2D NMR data to confirm the connectivity of the molecule.

Expertise and Experience: The interpretation of NMR spectra for complex natural products like Benastatin C requires a high level of expertise. The combination of 1D and 2D NMR experiments is essential for a complete and accurate structural assignment.[6][7]

Method Validation

For the routine analysis of Benastatin C, particularly in a quality control or drug development setting, the analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of these analytical methods ensures their suitability for their intended purpose.[10][11]

References

  • Aoyagi, T., Aoyama, T., Kojima, F., & Takeuchi, T. (1992). Benastatins, new inhibitors of glutathione S-transferase. The Journal of Antibiotics, 45(10), 1587-1593.
  • Aoyama, T., Kojima, F., Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics, 46(5), 712–718. [Link]

  • Aoyama, T., Naganawa, H., Muraoka, Y., Aoyagi, T., & Takeuchi, T. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767–1772. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 197348, Benastatin C. Retrieved January 24, 2026, from [Link].

  • Kato, S., Shigemori, H., & Kobayashi, J. (1995). Benastatins K, L, and M, new glutathione S-transferase inhibitors from Streptomyces sp. The Journal of Antibiotics, 48(6), 512-516.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Bonmatin, J. M., Labbé, H., Grangemard, I., Peypoux, F., Maget-Dana, R., Ptak, M., & Michel, G. (1994). Lipopeptides with improved properties: structure by NMR, purification by HPLC and structure-activity relationships of new isoleucyl-rich surfactins. Letters in Peptide Science, 1(2-3), 131–135. [Link]

  • Shin-ya, K., Igarashi, Y., Furihata, K., & Seto, H. (1996). Benzastatins A, B, C, and D: new free radical scavengers from Streptomyces nitrosporeus 30643. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 49(5), 429–433. [Link]

  • Ahmad, I., Verma, S., Sharma, A., & Kumar, D. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Phytochemical Analysis, 34(1), 115-125. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonatate on Primesep P Column. Retrieved January 24, 2026, from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • De Roo, V., De Vleeschouwer, M., Geudens, N., Martins, J. C., & Sinnaeve, D. (2022). An NMR fingerprint matching approach for the identification and structural re-evaluation of Pseudomonas lipopeptides. bioRxiv. [Link]

  • Lee, S., Kim, D. H., & Lee, J. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6296. [Link]

  • De Roo, V., De Vleeschouwer, M., Geudens, N., Martins, J. C., & Sinnaeve, D. (2022). An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. Analytical Chemistry, 94(34), 11756–11764. [Link]

  • Recio, R., Pérez-Yépez, J. A., & Dea-Ayuela, M. A. (2022). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin. International Journal of Molecular Sciences, 23(3), 1198. [Link]

  • Helmke, E., & Laatsch, H. (2005). Structure elucidation and synthesis of hydroxylated isatins from Streptomycetes.
  • Hergesell, J., & Hubbuch, J. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Research Journal of Chemical Sciences, 3(12), 60-64.
  • Joshi, S., & Rathore, A. S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 291. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126408, Benastatin A. Retrieved January 24, 2026, from [Link].

  • Chan, C. C., Lee, Y. C., Lam, H., & Zhang, X. M. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
  • Kumar, A., & Singh, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2), 11-14.
  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • ResearchGate. (n.d.). Comparison of ¹H NMR spectra of lipopeptide 1M (blue, lower) and the quaternized lipopeptide 1Mq (red, upper). Retrieved January 24, 2026, from [Link]

  • Al-Shdefat, R., Al-Adham, I., & Al-Zoubi, M. (2024). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Biomedical Chromatography, 38(2), e70335. [Link]

  • Reddy, G. S., & Reddy, D. S. (2026). Total Synthesis of Okeaniamide A. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51350336, Aquastatin C. Retrieved January 24, 2026, from [Link].

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Benastatin Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Challenge of Benastatins and a Strategic Synthetic Blueprint

The benastatins are a family of polyketide natural products that have garnered significant attention in the scientific community due to their potent biological activities, including the inhibition of glutathione S-transferase (GST) and the induction of apoptosis.[1] Structurally, they are characterized by a highly oxygenated and angularly fused penta- or hexacyclic core, a formidable synthetic challenge.[2] This complexity, coupled with their therapeutic potential, necessitates the development of robust and scalable synthetic routes to enable further biological investigation and drug development efforts.

This document provides a detailed guide to the large-scale synthesis of the core structure of benastatins. We will move beyond a simple recitation of steps to provide a deeper understanding of the strategic decisions and mechanistic principles that underpin a successful and scalable synthesis. Our focus will be on a convergent and efficient strategy that has proven effective for constructing the key architectural features of the benastatin framework.[2][3]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the benastatin core reveals a key strategic bond formation to construct the central polycyclic system. A particularly effective approach involves a photoenolization/Diels-Alder (PEDA) reaction to forge the gem-dimethyl-anthracenone scaffold, a common structural motif in this family of natural products.[2][3] This strategy offers a convergent and efficient means to assemble the complex core from simpler, readily available starting materials.

Core Principles of the Synthetic Strategy:

  • Convergence: The synthesis is designed to bring together complex fragments late in the sequence, maximizing overall efficiency.

  • Scalability: The chosen reactions, particularly the key photochemical step, have been demonstrated to be amenable to large-scale production, in some cases utilizing continuous-flow technology to overcome the limitations of batch photochemistry.[2][3]

  • Stereocontrol: The PEDA reaction, when mediated by a Lewis acid such as titanium(IV) isopropoxide, proceeds with high diastereoselectivity, ensuring the formation of the desired stereochemistry in the core structure.[4][5]

Visualizing the Synthetic Pathway

The following diagram outlines the key transformations in the large-scale synthesis of the benastatin core structure.

Benastatin_Synthesis SM1 2-Isopropyl Benzaldehyde Derivative PEDA Ti(Oi-Pr)4-mediated Photoenolization/Diels-Alder (PEDA) Reaction SM1->PEDA SM2 Enone SM2->PEDA Intermediate1 Tricyclic Photo-adduct PEDA->Intermediate1 Oxidation Oxidation Intermediate1->Oxidation Aromatization Oxidative Aromatization Oxidation->Aromatization Methylation Methylation Aromatization->Methylation Intermediate2 Functionalized gem-Dimethyl-Anthracenone Core Methylation->Intermediate2

Sources

Engineering the Benastatin Biosynthetic Pathway: A Guide to Generating Novel Polyketides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the genetic engineering of the benastatin biosynthetic pathway. Benastatins are potent inhibitors of glutathione S-transferase and inducers of apoptosis, making them promising candidates for therapeutic development.[1][2] This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles, empowering researchers to not only replicate but also innovate upon the described methods.

Section 1: The Benastatin Biosynthetic Machinery: A Primer

Benastatins are aromatic polyketides produced by Streptomyces species.[2] Their biosynthesis is orchestrated by a type II polyketide synthase (PKS) system.[2] Unlike the modular type I PKSs, type II systems utilize a single set of iteratively acting enzymes to construct the polyketide backbone.

The benastatin gene cluster, spanning approximately 17 kb, encodes all the necessary enzymatic machinery.[3] Labeling experiments have revealed that the benastatin backbone is assembled from a rare hexanoate starter unit and fourteen acetate-derived extender units.[3][4] Two S-adenosyl methionine (SAM)-derived methyl groups are also incorporated.[3][5]

A key player in this process is the β-ketoacyl-ACP synthase III (KAS III) enzyme, BenQ.[1][2] This enzyme is crucial for the selection and provision of the hexanoate starter unit, a critical determinant of the final benastatin structure.[1][2] The minimal PKS, encoded by the benA-C genes, is responsible for the subsequent iterative Claisen condensations that elongate the poly-β-keto chain.[3] Following assembly, the polyketide chain undergoes a series of cyclization and tailoring reactions, including oxidoreductions, to yield the final pentacyclic benastatin core.[6]

The diagram below illustrates the key stages of the benastatin biosynthetic pathway.

Benastatin Biosynthetic Pathway cluster_0 Starter Unit Loading cluster_1 Polyketide Chain Elongation cluster_2 Post-PKS Tailoring Hexanoyl-CoA Hexanoyl-CoA BenQ (KAS III) BenQ (KAS III) Hexanoyl-CoA->BenQ (KAS III) Selects & loads starter Hexanoyl-ACP Hexanoyl-ACP BenQ (KAS III)->Hexanoyl-ACP Minimal PKS (BenA-C) Minimal PKS (BenA-C) Hexanoyl-ACP->Minimal PKS (BenA-C) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal PKS (BenA-C) 14x iterative condensations Poly-β-keto Chain Poly-β-keto Chain Minimal PKS (BenA-C)->Poly-β-keto Chain Cyclases/Aromatases Cyclases/Aromatases Poly-β-keto Chain->Cyclases/Aromatases Cyclization Oxidoreductases (e.g., BenL) Oxidoreductases (e.g., BenL) Cyclases/Aromatases->Oxidoreductases (e.g., BenL) Reductions Methyltransferases (e.g., BenF) Methyltransferases (e.g., BenF) Oxidoreductases (e.g., BenL)->Methyltransferases (e.g., BenF) Methylation Benastatin Core Benastatin Core Methyltransferases (e.g., BenF)->Benastatin Core

Caption: Overview of the benastatin biosynthetic pathway.

Section 2: Engineering the Pathway: A Gateway to Novel Derivatives

The modularity and plasticity of polyketide biosynthesis offer a fertile ground for genetic engineering.[7][8] By manipulating the genes within the benastatin cluster, it is possible to generate novel derivatives with potentially altered biological activities. A prime target for such engineering is the benQ gene. Inactivation of benQ disrupts the normal starter unit selection process, forcing the PKS to utilize alternative, more common starter units like acetate, propionate, or isobutyrate.[1] This results in the production of a suite of novel benastatin analogs with different side chains.[1]

Experimental Workflow for benQ Inactivation

The following workflow outlines the key steps for generating a benQ knockout mutant in a benastatin-producing Streptomyces strain.

benQ Knockout Workflow Start Start Design_Primers Design Primers for benQ Disruption Cassette Start->Design_Primers PCR_Amplification PCR Amplification of Disruption Cassette Design_Primers->PCR_Amplification Recombineering RED/ET Recombineering to Replace benQ PCR_Amplification->Recombineering Cosmid_Library Construct Streptomyces Genomic Cosmid Library Identify_Cosmid Identify benQ-containing Cosmid Cosmid_Library->Identify_Cosmid Identify_Cosmid->Recombineering Conjugation Conjugal Transfer to Streptomyces Recombineering->Conjugation Screening Screen for Double Crossover Mutants Conjugation->Screening Fermentation Fermentation of Mutant Strain Screening->Fermentation Analysis Metabolite Extraction & HPLC/MS Analysis Fermentation->Analysis Structure_Elucidation NMR for Novel Compounds Analysis->Structure_Elucidation End End Structure_Elucidation->End

Caption: Workflow for generating and analyzing a benQ knockout mutant.

Section 3: Detailed Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures outlined in the workflow above.

Protocol 3.1: Construction of a benQ Disruption Cassette

This protocol describes the creation of a linear DNA fragment containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the benQ gene. This cassette will be used to replace the native benQ gene via homologous recombination.

Materials:

  • Genomic DNA from the benastatin-producing Streptomyces strain

  • High-fidelity DNA polymerase

  • pIJ773 plasmid (or similar) containing an apramycin resistance cassette (aac(3)IV) flanked by FRT sites

  • PCR primers (designed based on the benQ flanking regions)

  • PCR purification kit

  • Agarose gel electrophoresis reagents

Procedure:

  • Primer Design: Design forward and reverse primers with ~40 bp extensions homologous to the regions immediately upstream and downstream of the benQ coding sequence. The 3' ends of the primers should be complementary to the template DNA for amplification of the apramycin resistance cassette.

  • PCR Amplification: Perform PCR using the designed primers and the pIJ773 plasmid as a template to amplify the apramycin resistance cassette with the benQ flanking homology arms.

    • PCR Cycling Conditions (Example):

      • Initial denaturation: 98°C for 2 minutes

      • 30 cycles of:

        • Denaturation: 98°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize as needed)

        • Extension: 72°C for 1.5 minutes

      • Final extension: 72°C for 5 minutes

  • Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.

  • Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

Protocol 3.2: Generation of a benQ Knockout Mutant via Recombineering and Conjugation

This protocol details the replacement of the benQ gene on a cosmid with the disruption cassette, followed by transfer of the modified cosmid into the Streptomyces host.

Materials:

  • E. coli BW25113/pIJ790 carrying the λ-Red recombination system

  • Cosmid containing the benastatin gene cluster

  • Purified benQ disruption cassette

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Streptomyces recipient strain

  • Appropriate growth media and antibiotics (LB, MS agar, apramycin, nalidixic acid)

Procedure:

  • Prepare Electrocompetent E. coli BW25113/pIJ790: Grow the strain at 30°C to an OD600 of 0.4-0.6. Induce the λ-Red system by adding L-arabinose and incubating at 37°C for 45 minutes. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

  • Electroporation: Electroporate the purified benQ disruption cassette into the competent E. coli BW25113/pIJ790 cells already containing the benastatin gene cluster cosmid.

  • Selection of Recombinants: Plate the electroporated cells on LB agar containing apramycin and the appropriate antibiotic for the cosmid backbone. Colonies that grow contain the cosmid where benQ has been replaced by the apramycin resistance cassette.

  • Verification of Recombination: Isolate cosmid DNA from apramycin-resistant colonies and verify the correct gene replacement by PCR and restriction digestion.

  • Intergeneric Conjugation: Transform the verified recombinant cosmid into the methylation-deficient E. coli ET12567/pUZ8002 donor strain.[4]

  • Mate the E. coli donor strain with the recipient Streptomyces strain on MS agar plates.[4]

  • Selection of Exconjugants: Overlay the plates with apramycin and nalidixic acid to select for Streptomyces exconjugants that have integrated the modified cosmid.[4]

  • Screen for Double Crossover Mutants: Isolate genomic DNA from the exconjugants and use PCR to screen for the loss of the cosmid vector backbone and the presence of the apramycin resistance cassette in place of the benQ gene.

Protocol 3.3: Fermentation and Metabolite Analysis

This protocol describes the cultivation of the benQ mutant and the subsequent analysis of the produced metabolites.

Materials:

  • Streptomyces benQ mutant strain

  • Production medium (e.g., R5A medium)

  • Shake flasks

  • Ethyl acetate

  • Rotary evaporator

  • Methanol

  • HPLC system with a C18 column and a diode array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Inoculation and Fermentation: Inoculate the production medium with a spore suspension or a vegetative mycelial culture of the Streptomyces benQ mutant. Incubate at 28-30°C with shaking for 5-7 days.

  • Extraction: After fermentation, acidify the culture broth to pH 4-5 and extract the metabolites with an equal volume of ethyl acetate.

  • Concentration: Separate the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • HPLC Analysis:

    • Dissolve the crude extract in a small volume of methanol.

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, 430 nm) using a DAD.

    • If coupled to an MS, acquire mass spectra to identify the molecular weights of the eluted compounds.

  • Comparison: Compare the HPLC chromatogram of the benQ mutant with that of the wild-type strain to identify new peaks corresponding to novel benastatin derivatives.

Protocol 3.4: Structure Elucidation of Novel Derivatives

For novel compounds identified by HPLC-MS, purification and structural elucidation are necessary.

Materials:

  • Crude extract from the benQ mutant

  • Preparative HPLC system

  • NMR spectrometer

  • Deuterated solvents (e.g., DMSO-d6, CDCl3)

Procedure:

  • Purification: Purify the novel compounds from the crude extract using preparative HPLC.

  • NMR Spectroscopy: Dissolve the purified compounds in a suitable deuterated solvent and acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

  • Structure Determination: Analyze the NMR data to determine the chemical structure of the novel benastatin derivatives.[9]

Section 4: Data Presentation and Expected Outcomes

The genetic engineering of the benastatin biosynthetic pathway, specifically the inactivation of benQ, is expected to yield a mixture of novel benastatin derivatives. The table below summarizes the expected masses of some of these derivatives based on the utilization of different starter units by the PKS.

Starter UnitSide ChainExpected [M+H]⁺ of Novel Benastatin Analog
Acetyl-CoAMethyl477.15
Propionyl-CoAEthyl491.17
Isobutyryl-CoAIsopropyl505.18
Isovaleryl-CoAIsobutyl519.20

Section 5: Conclusion and Future Perspectives

The genetic engineering of the benastatin biosynthetic pathway provides a powerful platform for the generation of novel polyketides with potentially improved or altered biological activities. The protocols outlined in this guide provide a robust framework for researchers to embark on such endeavors. Future work could involve the targeted modification of other genes within the cluster, such as those encoding cyclases and tailoring enzymes, to further diversify the range of accessible benastatin analogs. Furthermore, the heterologous expression of the entire benastatin gene cluster in a more genetically tractable host could facilitate more rapid and efficient engineering efforts.[10]

References

  • Hertweck, C., et al. (2007). Molecular Analysis of the Benastatin Biosynthetic Pathway and Genetic Engineering of Altered Fatty Acid-Polyketide Hybrids. Journal of the American Chemical Society, 129(20), 6462–6472. [Link]

  • Xu, Z., et al. (2007). Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids. Journal of the American Chemical Society, 129(20), 6462-6472. [Link]

  • Hertweck, C. (2009). The chemistry and biology of aromatic polyketides. Angewandte Chemie International Edition, 48(26), 4688-4716. [Link]

  • Aoyama, T., et al. (1992). Biosynthesis of benastatin A. The Journal of Antibiotics, 45(11), 1767-1772. [Link]

  • Kieser, T., et al. (2000). Practical Streptomyces Genetics.
  • Gust, B., et al. (2003). REDIRECT: a PCR-targeting system for Streptomyces. Nucleic Acids Research, 31(5), 1513-1520.
  • Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual.
  • Xu, Z., et al. (2009). Ketosynthase III as a gateway to engineering the biosynthesis of antitumoral benastatin derivatives. Journal of Biotechnology, 140(1-2), 109-115. [Link]

  • Mazodier, P., et al. (1989). Intergeneric conjugation between Escherichia coli and Streptomyces species. Journal of Bacteriology, 171(6), 3583-3585.
  • Clardy, J., & Walsh, C. (2004). Lessons from natural molecules.
  • Williams, G. J. (2013). Engineering polyketide synthases and nonribosomal peptide synthetases. Current Opinion in Structural Biology, 23(4), 603-612. [Link]

  • Olano, C., et al. (2010). Engineering the biosynthesis of aromatic polyketides in actinomycetes.
  • Bibb, M. J., et al. (1978). A DNA cloning system for interspecies gene transfer in antibiotic-producing Streptomyces.
  • Hopwood, D. A. (2007). Streptomyces in Nature and Medicine: The Antibiotic Makers. Oxford University Press.
  • Myronovskyi, M., & Luzhetskyy, A. (2016). Heterologous expression of natural product biosynthetic pathways.
  • Lee, S. Y., et al. (2020). Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 881. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in the Total Synthesis of Benastatins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the total synthesis of Benastatins. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex class of polyketide natural products. Benastatins, with their highly oxygenated and sterically congested polycyclic core, present a formidable synthetic challenge. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The advice herein is based on published synthetic routes and a deep understanding of the underlying chemical principles.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion in the Ti(Oi-Pr)4-mediated Photoenolization/Diels-Alder (PEDA) Reaction

Question: We are attempting the key Ti(Oi-Pr)4-mediated photoenolization/Diels-Alder (PEDA) reaction to construct the core tricyclic photo-adduct of Benastatins, but we are observing low yields and significant amounts of starting material recovery. What are the critical parameters to optimize for this reaction?

Answer: The Ti(Oi-Pr)4-mediated PEDA reaction is a powerful tool for the construction of the Benastatin core, but its efficiency is highly dependent on the reaction conditions. Here is a step-by-step guide to troubleshoot low yields and incomplete conversion:

1. Purity of Reagents and Solvents:

  • Titanium (IV) isopropoxide: This reagent is extremely sensitive to moisture. Ensure you are using a freshly opened bottle or a recently purified batch. Traces of water can lead to the formation of titanium dioxide, which will inhibit the desired catalytic activity.

  • Solvent: Anhydrous solvents are critical. Ensure your solvent (e.g., dioxane, toluene) is rigorously dried before use.

  • Substrates: The aldehyde and enone starting materials must be of high purity. Impurities can act as quenchers or lead to side reactions.

2. Reaction Setup and Execution:

  • Inert Atmosphere: The reaction should be set up under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of the reactive intermediates by oxygen or moisture.

  • Temperature Control: While this is a photochemical reaction, temperature can still play a role in the stability of the intermediates and the rate of side reactions. Ensure your reaction is maintained at the recommended temperature.

  • Light Source: The wavelength and intensity of the light source are critical. Ensure you are using a lamp with the appropriate output for the photoenolization step. The distance of the lamp from the reaction vessel should also be consistent.

3. Transitioning to a Continuous-Flow Reactor:

  • It has been reported that scaling up the PEDA reaction in a batch process can be problematic.[1] This is likely due to issues with light penetration and uniform irradiation of the reaction mixture.

  • A continuous-flow reactor can significantly improve the efficiency and scalability of this reaction by ensuring consistent and uniform exposure of the reactants to the light source.[1] If you are planning to synthesize larger quantities of the core structure, investing in or constructing a continuous-flow setup is highly recommended.

Issue 2: Formation of Byproducts during the Aromatization of the Anthracenone Core

Question: During the conversion of the tricyclic photo-adduct to the aromatic iodo-anthracenone, we are observing the formation of several byproducts and our yields are inconsistent. How can we improve the selectivity of this multi-step sequence?

Answer: The transformation of the initial photo-adduct into the fully aromatic and functionalized A-B-C ring system involves a sequence of oxidation, aromatization, and methylation steps. Each of these steps can be a source of byproducts if not carefully controlled.

Step-by-Step Troubleshooting:

  • Step 1: IBX Oxidation of the Benzylic Alcohol:

    • Problem: Incomplete oxidation or over-oxidation.

    • Solution: 2-Iodoxybenzoic acid (IBX) is a powerful but sometimes sluggish oxidant. Ensure the IBX is of high quality and the reaction is run for a sufficient amount of time. Monitor the reaction closely by TLC. If over-oxidation is an issue, consider milder conditions or a different oxidant.

  • Step 2: Oxidative Aromatization with Iodine and Potassium Iodate:

    • Problem: Incomplete aromatization or formation of undesired iodinated species.

    • Solution: This step is critical for forming the aromatic core. The stoichiometry of iodine and potassium iodate is important. Ensure the reagents are added in the correct ratio. The reaction temperature can also influence the outcome. If you are observing a mixture of partially aromatized products, a slight increase in temperature or prolonged reaction time might be necessary.

  • Step 3: Methylation:

    • Problem: Incomplete methylation or methylation at undesired positions.

    • Solution: Ensure a sufficient excess of the methylating agent (e.g., methyl iodide) and a strong enough base to deprotonate the phenolic hydroxyl groups. If you are observing regioselectivity issues, you may need to adjust the reaction conditions (solvent, temperature, base) to favor methylation at the desired position.

Workflow for Optimizing the Aromatization Sequence:

Caption: Decision workflow for troubleshooting the multi-step aromatization sequence.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of Benastatins?

A1: The core structure of Benastatins contains multiple stereocenters, and controlling the relative and absolute stereochemistry is a significant challenge. The key PEDA reaction itself can lead to the formation of diastereomers. While the cited literature reports the formation of a single diastereomer in some cases, this is likely highly substrate-dependent.[1] Achieving high diastereoselectivity often requires careful selection of chiral auxiliaries or substrate-controlled approaches where the existing stereocenters direct the stereochemical outcome of subsequent reactions. For later-stage modifications, the stereochemistry of the existing polycyclic core will dictate the facial selectivity of reagents, which can be both an advantage and a challenge to overcome if the desired stereoisomer is not the one that is sterically favored.

Q2: We are having trouble with the selective demethylation of the aromatic core in the late stages of the synthesis. What are some common issues and solutions?

A2: Selective demethylation of poly-methoxylated aromatic systems is a common challenge in natural product synthesis. The use of trimethylsilyl iodide (TMSI) is a good starting point for the selective cleavage of methyl ethers.[2] However, several factors can lead to poor selectivity or low yields:

  • Reagent Stoichiometry: The number of equivalents of TMSI is critical. Using too little will result in incomplete reaction, while an excess can lead to non-selective demethylation at multiple positions. A careful titration of the reagent may be necessary.

  • Reaction Temperature: These reactions are often run at low temperatures to enhance selectivity. A slight increase in temperature might be needed to drive the reaction to completion, but this can also decrease selectivity. A temperature screen is recommended.

  • Steric Hindrance: The steric environment around the methoxy groups will significantly influence their reactivity towards TMSI. More sterically hindered ethers will react slower. This can be exploited to achieve selectivity, but it can also be a challenge if the desired methoxy group to be cleaved is in a hindered position.

  • Alternative Reagents: If TMSI is not providing the desired selectivity, other demethylating agents such as boron tribromide (BBr3) or certain Lewis acids in combination with a nucleophile could be explored. However, these reagents have different reactivity profiles and may not be compatible with other functional groups in the molecule.

Q3: What are some general strategies for choosing protecting groups for a complex synthesis like that of the Benastatins?

A3: Protecting group strategy is paramount in any complex total synthesis. For Benastatins, which are highly oxygenated, the choice of protecting groups for the numerous hydroxyl groups is critical. Here are some key principles:

  • Orthogonality: Choose protecting groups that can be removed under different conditions without affecting each other. For example, a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an ester (removed by hydrolysis) form an orthogonal set.

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps. For example, if you are using strongly acidic or basic conditions, you need to choose protecting groups that are robust under those conditions.

  • Ease of Introduction and Removal: The protecting groups should be easy to install and remove in high yield.

  • Influence on Reactivity: Be aware that protecting groups can influence the reactivity of the molecule. For example, bulky protecting groups can direct the stereochemical outcome of a reaction through steric hindrance.

Protecting Group Selection Logic:

Protecting_Group_Strategy Start Identify all reactive functional groups Consider_Orthogonality Group functional groups requiring orthogonal protection Start->Consider_Orthogonality Consider_Stability List all planned reaction conditions Start->Consider_Stability Select_PGs Select a set of orthogonal and stable protecting groups Consider_Orthogonality->Select_PGs Consider_Stability->Select_PGs Plan_Sequence Plan the sequence of protection and deprotection steps Select_PGs->Plan_Sequence Final_Product Synthesized Benastatin Plan_Sequence->Final_Product

Caption: A logical flowchart for devising a protecting group strategy in a complex synthesis.

References

  • Gao, S., et al. (2020). Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. CCS Chemistry, 2(6), 800-812. [Link]

  • Movassaghi, M., Siegel, D. S., & Han, S. (2010). Total synthesis of all (−)-agelastatin alkaloids. Chemical Science, 1(5), 561-566. [Link]

  • Ju, W., Wang, X., Tian, H., & Gui, J. (2020). Asymmetric Total Synthesis of Clionastatins A and B. Journal of the American Chemical Society, 142(4), 1935-1940. [Link]

  • Yang, B., Hou, M., & Gao, S. (2025). Total Synthesis of Polycyclic Natural Products via Photoenolization/Diels–Alder Reaction. Accounts of Chemical Research, 58(8), 1308-1322. [Link]

Sources

Technical Support Center: Addressing Benastatin C Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

Welcome to the technical support guide for Benastatin C. This document is intended for researchers, scientists, and drug development professionals utilizing Benastatin C in cellular models. Benastatin C is a polyketide-derived small molecule known to inhibit human pi class glutathione S-transferase (GST-pi), an enzyme implicated in detoxification pathways and cancer drug resistance.[1] While a valuable tool, like any small molecule probe, Benastatin C can exhibit off-target effects that may lead to misinterpretation of experimental results.

This guide provides a structured, question-and-answer-based approach to help you identify, understand, and mitigate potential off-target activities of Benastatin C, ensuring the scientific rigor and validity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a cellular phenotype with Benastatin C that doesn't align with GST-pi inhibition. How can I begin to determine if this is an off-target effect?

This is a critical first step in validating your observations. A multi-pronged approach is essential to distinguish on-target from off-target effects.

Initial Steps & Rationale:

  • Confirm On-Target Potency: First, ensure the concentration you are using is appropriate. The reported inhibitory constant (Ki) for Benastatin A against GST is in the low micromolar range.[2] It's crucial to perform a dose-response curve in your specific cell model and assay to determine the EC50 or IC50 for the expected on-target effect. Unusually high concentrations are more likely to induce off-target pharmacology.

  • Use Orthogonal Probes: Do not rely on a single compound.[3] If available, use another structurally distinct GST-pi inhibitor. If this second probe recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target. Conversely, if it does not, an off-target effect of Benastatin C is more likely.

  • Employ a Negative Control: The best control is a structurally similar but biologically inactive analog of Benastatin C.[4] While not always commercially available, this is the gold standard. If an inactive analog isn't available, ensure your vehicle control (e.g., DMSO) is meticulously performed.

  • Genetic Knockdown/Knockout: The most definitive way to link a phenotype to a target is through genetics.[5] Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GST-pi expression in your cellular model. If the phenotype observed with Benastatin C is mimicked by the genetic knockdown/knockout of GST-pi, this provides strong evidence for on-target action. If the drug still produces the effect in a knockout cell line, the phenotype is unequivocally off-target.[6]

Below is a workflow to guide your initial investigation.

Caption: Workflow for initial off-target effect investigation.
Q2: I've confirmed my phenotype is likely an off-target effect. What are the next steps to identify the responsible protein(s)?

Identifying the specific off-target protein requires unbiased, proteome-wide approaches. These methods are resource-intensive but provide the most definitive answers.

Primary Methodologies:

  • Chemical Proteomics / Affinity Chromatography: This is a classic and powerful method.[7][8] It involves immobilizing Benastatin C (or a derivatized version) onto a solid support (like agarose beads) and using it as "bait" to pull down interacting proteins from a cell lysate.[9] The bound proteins are then eluted and identified by mass spectrometry (MS).[9][10]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or lysates.[11][12][13] The principle is that when a drug binds to a protein, it generally increases the protein's thermal stability.[13] By heating cell lysates treated with Benastatin C versus a vehicle control to various temperatures, you can identify proteins that are stabilized (i.e., remain in the soluble fraction at higher temperatures) by the drug.[12][14] These stabilized proteins are potential off-targets.

  • Kinase Profiling: Many small molecules unintentionally inhibit kinases. Given the structural class of Benastatin C, broad-spectrum kinase inhibition is a possibility. Submitting Benastatin C to a commercial kinase profiling service can screen it against hundreds of kinases, providing a detailed selectivity profile.[15][16][17][18]

Table 1: Comparison of Off-Target Identification Methods

MethodPrincipleProsCons
Affinity Chromatography-MS Immobilized drug pulls down binding partners from cell lysate for MS identification.[7][9]Unbiased; Identifies direct binders.Requires chemical modification of the drug, which may alter binding; Can miss weak interactions.
Cellular Thermal Shift Assay (CETSA) Drug binding alters a protein's melting point; detected by quantifying soluble protein after heating.[13]Works in intact cells/lysates; No drug modification needed.[19]Indirect measure of binding; Can be technically challenging for membrane proteins.
Kinase Profiling In vitro screening against a large panel of purified kinases to measure inhibitory activity.[15][20]Highly quantitative; Broad coverage of the kinome.In vitro results may not perfectly reflect cellular activity; Does not identify non-kinase off-targets.
Q3: Can you provide a basic protocol for an affinity chromatography experiment to find Benastatin C targets?

Certainly. This protocol outlines the key steps. Note that successful execution requires expertise in chemical synthesis (for creating the affinity probe) and proteomics.

Experimental Protocol: Affinity Chromatography for Benastatin C

Objective: To identify proteins that directly bind to Benastatin C in a cellular lysate.

Phase 1: Probe Synthesis & Immobilization

  • Synthesis: Synthesize a Benastatin C analog containing a linker arm with a reactive group (e.g., an amine or alkyne). This step is critical and typically requires a medicinal chemist. The linker should be placed at a position on the molecule that is not essential for its biological activity.

  • Immobilization: Covalently couple the synthesized Benastatin C analog to a solid support, such as NHS-activated agarose beads, via the reactive group on the linker.[9]

  • Blocking: Block any remaining active sites on the beads with a small molecule like ethanolamine to prevent non-specific protein binding.

Phase 2: Protein Pulldown

  • Cell Lysis: Prepare a native protein lysate from your cells of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Keep the lysate on ice.

  • Pre-clearing: Incubate the lysate with control, un-ligated beads to remove proteins that non-specifically bind to the matrix.

  • Incubation: Add the pre-cleared lysate to the Benastatin C-conjugated beads. As a crucial control, also incubate lysate with control beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Competition Control (Optional but Recommended): In a separate tube, co-incubate the lysate and Benastatin C-beads with an excess of free, unmodified Benastatin C. Proteins that are competed off the beads are more likely to be specific binders.

Phase 3: Elution and Analysis

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free Benastatin C.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the Benastatin C pulldown but absent or reduced in the control and competition lanes.

  • Identification: Excise the specific bands and identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

References

  • Yamazaki, T., Tatee, T., Abe, F., Muraoka, Y., Naganawa, H., Aoyagi, T., & Takeuchi, T. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of antibiotics, 46(5), 712–718. [Link]

  • Škof, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Rezaei, M., & Saeedi, M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical and Biological Sciences. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & Biology. [Link]

  • Wang, S., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Lin, H., et al. (2024). Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. eLife. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • G-Biosciences. (n.d.). Affinity Chromatography. G-Biosciences. [Link]

  • Lin, H., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Drug Discovery World. (2023). A rule of two for using chemical probes?. Drug Discovery World. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Aoyagi, T., et al. (1991). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics. [Link]

  • Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Eurofins Discovery. [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Bio-Rad. [Link]

  • GenScript. (n.d.). Affinity Chromatography. GenScript. [Link]

  • Creative Biolabs. (n.d.). Small Molecule Target Identification. Creative Biolabs. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic versus Naturally Sourced Benastatin C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benastatin C is a polyketide natural product originally isolated from the fermentation broth of Streptomyces sp. MI384-DF12[1][2][3]. As a member of the benastatin family, it has garnered significant interest within the research community for its notable biological activities, primarily as a potent inhibitor of human pi class glutathione S-transferase (GST-pi)[1][4]. GSTs are critical enzymes in cellular detoxification pathways, and their overexpression is frequently linked to multidrug resistance in cancer therapy. The ability of Benastatin C to inhibit this enzyme makes it a valuable tool for biochemical studies and a potential lead compound in drug development.

As with many complex natural products, the advent of advanced synthetic chemistry now provides an alternative to traditional fermentation and isolation. This presents researchers with a critical choice: should they use Benastatin C derived from its natural biological source or a chemically synthesized version? The answer is not trivial and has significant implications for experimental reproducibility, scalability, and the interpretation of biological data.

This guide provides a comprehensive framework for researchers and drug development professionals to conduct a comparative analysis of synthetic versus naturally sourced Benastatin C. We will move beyond a simple list of pros and cons, instead delving into the causality behind experimental choices and providing self-validating protocols to ensure scientific rigor. Our objective is to equip you with the knowledge to select the appropriate source material for your specific application and to critically evaluate its performance based on empirical data.

Chapter 1: Sourcing Methodologies - A Tale of Two Origins

The origin of a compound dictates its inherent characteristics, including its impurity profile and potential for large-scale production. Understanding the fundamentals of both natural isolation and total chemical synthesis is the first step in a robust comparative analysis.

Natural Isolation via Fermentation

Benastatin C is a secondary metabolite produced by Streptomyces sp. MI384-DF12[1]. The process begins with the cultivation of this bacterium in a nutrient-rich fermentation broth.

  • Process Overview: The Streptomyces strain is cultured under optimized conditions (temperature, pH, aeration, and nutrient composition) to maximize the production of benastatins. Following the fermentation run, the broth is harvested, and the compound is extracted. Downstream processing is extensive and critical, typically involving multiple stages of chromatography, such as reversed-phase silica gel and high-performance liquid chromatography (HPLC), to isolate Benastatin C from the complex mixture of other metabolites[4].

  • Expertise & Causality: The primary challenge in natural sourcing is not production, but purification. Streptomyces co-produces a suite of structurally related analogues, such as Benastatin A, B, and D[1][4]. These analogues often share similar physicochemical properties, making their separation from Benastatin C a non-trivial chromatographic challenge. The presence of these related impurities, even in trace amounts, can introduce confounding variables in sensitive biological assays.

Total Chemical Synthesis

The chemical synthesis of the benastatin family has been achieved through elegant and efficient multi-step processes[5]. These routes provide unambiguous access to the molecular structure without reliance on biological systems.

  • Process Overview: A key strategic element in the total synthesis of benastatins is the construction of the core polycyclic skeleton. One powerful reported method involves a Ti(Oi-Pr)4-mediated photoenolization/Diels–Alder (PEDA) reaction, which efficiently forges the gem-dimethyl-anthracenone scaffold[5][6]. Subsequent steps complete the synthesis. Modern advancements have adapted such photochemical reactions to continuous-flow reactors, which overcomes the limitations of batch photochemistry and allows for safe and efficient large-scale production[5][6].

  • Expertise & Causality: The principal advantage of total synthesis is absolute control. It guarantees the production of a single, defined chemical entity, free from the structurally related analogues that plague natural isolates. Furthermore, synthesis opens the door to creating novel analogues not found in nature, which is an invaluable tool for conducting structure-activity relationship (SAR) studies to optimize potency or other pharmacological properties[5].

Workflow Comparison Diagram

G cluster_0 Natural Sourcing cluster_1 Chemical Synthesis N1 Fermentation of Streptomyces sp. MI384-DF12 N2 Harvest Culture Broth N1->N2 N3 Solvent Extraction N2->N3 N4 Multi-Step Chromatography (e.g., HPLC) N3->N4 N5 Naturally Sourced Benastatin C N4->N5 N6 Benastatin A, B, D, etc. N4->N6 Co-isolated Analogues (Impurities) S1 Simple Chemical Precursors S2 Core Scaffold Formation (e.g., PEDA Reaction) S1->S2 S3 Multi-Step Synthesis & Functionalization S2->S3 S4 Purification (Crystallization/Chromatography) S3->S4 S5 Synthetic Benastatin C S4->S5 S7 Structurally Unrelated Compounds S4->S7 Reagents/By-products (Impurities)

Caption: Comparative workflows for obtaining Benastatin C.

Chapter 2: Critical Quality Attributes - A Comparative Analysis

The utility of a chemical probe or drug candidate is defined by its quality attributes. Here, we compare the expected outcomes for purity, yield, and scalability between the two sourcing methods.

Attribute Naturally Sourced Benastatin C Synthetic Benastatin C Rationale & Experimental Verification
Purity Typically 90-98% after extensive purification.Routinely >99%.Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and ideally confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Impurity Profile Structurally related benastatin analogues (A, B, D, etc.)[1].Residual reagents, catalysts, and reaction by-products. Structurally unrelated to the final product.Impurity identity is confirmed by LC-MS/MS analysis and comparison to known standards or fragmentation patterns.
Yield Highly variable; depends on fermentation efficiency, typically in the mg/L range from the broth.Predictable and consistent based on the synthetic route. Total synthesis can achieve gram-scale production[6].Yield is calculated based on the starting material (biomass or chemical precursor) and the mass of the final, purified product.
Scalability Challenging. Requires large-scale bioreactors and complex, costly downstream processing.More straightforward. Continuous-flow reactors enable efficient and safe scale-up of key reactions[5][6].Assessed by the feasibility and cost-effectiveness of increasing production from milligram to kilogram scales.
Stereochemistry A single, biologically produced enantiomer.Can produce a racemic mixture unless specific stereoselective steps are employed. Modern syntheses often achieve high stereocontrol[6].Chiral HPLC or polarimetry can be used to confirm the enantiomeric purity of the synthetic product against the natural standard.

Chapter 3: Bioequivalence - The Ultimate Test

While physicochemical properties are important, the ultimate determinant of a compound's utility is its biological activity. A head-to-head comparison in a relevant bioassay is non-negotiable. For Benastatin C, the most relevant assay is the inhibition of its primary target, Glutathione S-Transferase (GST).

The Glutathione S-Transferase (GST) Inhibition Assay

Principle: This assay measures the rate of the GST-catalyzed conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The reaction product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), absorbs light strongly at 340 nm. In the presence of an inhibitor like Benastatin C, the rate of formation of GS-DNB, and thus the rate of increase in absorbance at 340 nm, is reduced. By measuring this rate across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC50).

GST Inhibition Assay Workflow

G cluster_workflow GST Inhibition Assay Protocol A Prepare Reagents: - GST Enzyme - GSH Solution - CDNB Substrate - Assay Buffer C Add Enzyme, Buffer, GSH, and Benastatin C to 96-well plate A->C B Prepare Serial Dilutions of Benastatin C (Natural vs. Synthetic) B->C D Initiate Reaction by adding CDNB C->D E Measure Absorbance at 340 nm kinetically for 5-10 min D->E F Calculate Reaction Rate (ΔAbs/min) for each well E->F G Plot Rate vs. [Benastatin C] and determine IC50 values F->G

Caption: Workflow for the GST enzyme inhibition assay.

Detailed Experimental Protocol: GST-pi Inhibition Assay

This protocol is designed to be a self-validating system. It includes positive and negative controls to ensure the assay is performing correctly.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 6.5.

    • GST-pi Enzyme Stock: Recombinant human GST-pi at 1 mg/mL. Dilute to a working concentration of 10 µg/mL in Assay Buffer.

    • GSH Stock: 100 mM L-glutathione reduced in Assay Buffer. Dilute to a working concentration of 20 mM.

    • CDNB Stock: 100 mM 1-chloro-2,4-dinitrobenzene in ethanol. Dilute to a working concentration of 20 mM.

    • Test Compounds: Prepare 10 mM stock solutions of both naturally sourced and synthetic Benastatin C in DMSO. Create a 10-point, 2-fold serial dilution series in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • Step 1: To each well, add:

      • 150 µL Assay Buffer

      • 10 µL of GST-pi working solution (100 ng/well final)

      • 10 µL of GSH working solution (1 mM final)

      • 2 µL of Benastatin C dilution or DMSO (for controls).

    • Step 2 (Controls):

      • Negative Control (100% activity): Add 2 µL of DMSO instead of inhibitor.

      • Positive Control (0% activity): Use a known potent GST inhibitor or heat-inactivated enzyme.

      • Blank (No enzyme): Add 10 µL of Assay Buffer instead of the enzyme solution.

    • Step 3: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Step 4: Initiate the reaction by adding 10 µL of CDNB working solution (1 mM final) to all wells.

    • Step 5: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).

    • Subtract the rate of the blank from all other wells.

    • Normalize the data by expressing the rates as a percentage of the negative control (100% activity).

    • Plot the percent activity versus the logarithm of the Benastatin C concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for both the synthetic and natural samples.

Trustworthiness: The inclusion of 100% and 0% activity controls validates the dynamic range of the assay in each run. Comparing the IC50 values obtained for the synthetic and natural products will provide a direct, quantitative measure of their biological equivalence.

Chapter 4: Standard Operating Procedure - Purity Assessment by HPLC

An accurate assessment of purity is fundamental to any comparison. A validated HPLC method provides quantitative data on the main compound and its impurities.

Rationale

Reverse-phase HPLC is the standard method for determining the purity of small organic molecules like Benastatin C[7][8]. It separates compounds based on their hydrophobicity. By using a validated method, we can reliably quantify the peak area of Benastatin C relative to the total area of all detected peaks, providing a percentage purity value.

Detailed Protocol: Purity Analysis by RP-HPLC
  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or optimal wavelength determined by PDA scan of Benastatin C).

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B (linear gradient)

      • 25-30 min: 95% B (hold)

      • 30-31 min: 95% to 50% B (return to initial)

      • 31-35 min: 50% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve samples of synthetic and natural Benastatin C in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of 1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the area normalization method:

      • % Purity = (Area of Benastatin C Peak / Total Area of All Peaks) x 100

    • Compare the impurity profiles of the two samples. The natural product may show additional peaks close to the main Benastatin C peak, representing related analogues. The synthetic product's impurities, if any, may appear at very different retention times.

Conclusion and Recommendation

The choice between synthetic and naturally sourced Benastatin C is contingent upon the intended application. This guide provides the framework to make an evidence-based decision.

  • For early-stage discovery, target validation, and in vitro screening, synthetic Benastatin C is highly recommended. Its superior purity (>99%) and well-defined impurity profile eliminate the risk of off-target effects from co-isolated natural analogues, ensuring that the observed biological activity is unequivocally attributable to Benastatin C.

  • For use as a reference standard or in studies investigating the natural biosynthetic pathway, a highly purified sample of naturally sourced Benastatin C is indispensable. It represents the authentic molecular entity produced by the biological system.

Ultimately, the decision rests on a trade-off between absolute purity and "natural" authenticity. For most pharmacological and drug development applications, the control, scalability, and purity afforded by total chemical synthesis make it the superior choice. Researchers must perform the due diligence outlined in this guide—verifying purity via HPLC and confirming bioequivalence with a functional assay—to ensure the integrity and reproducibility of their scientific findings.

References

  • Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. (2020). CCS Chemistry. [Link]

  • Aoyama, T., et al. (1993). Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities. The Journal of Antibiotics. [Link]

  • Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins. (2020). CCS Chemistry. [Link]

  • Benastatin C (CID 197348). PubChem, National Center for Biotechnology Information. [Link]

  • Biosynthesis of benastatin A. (1993). The Journal of Antibiotics. [Link]

  • Benastatin K, a chlorinated benastatin-related antibiotic from Streptomyces sp. HGTA384. (2024). The Journal of Antibiotics. [Link]

  • Aoyagi, T., et al. (1992). Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics. [Link]

  • Glutamate Receptors. (2001). Neuroscience. 2nd edition. [Link]

  • Cheminformatic comparison of approved drugs from natural product versus synthetic origins. (2016). Journal of Natural Products. [Link]

  • Synthetic Approaches to Natural Antioxidant Benzastatin E, F and G Analogues. (2011). Bulletin of the Korean Chemical Society. [Link]

  • Structures, biosynthesis and biological activities of benastatins, anthrabenzoxocinones and fredericamycins. (2024). Bioorganic Chemistry. [Link]

  • Glutamate receptor. Wikipedia. [Link]

  • Physicochemical Properties of Natural Based Products versus Synthetic Chemicals. (2010). Bentham Open. [Link]

  • Preparation of Impurity C in Benzathine Benzylpenicillin Products. (2013). Chinese Pharmaceutical Journal. [Link]

  • Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids. (2007). Journal of the American Chemical Society. [Link]

  • Differential antiviral activity of benzastatin C and its dechlorinated derivative from Streptomyces nitrosporeus. (2001). The Journal of Antibiotics. [Link]

  • Time-Dependent Comparison of the Structural Variations of Natural Products and Synthetic Compounds. (2023). Molecules. [Link]

  • Vitamin C modulates glutamate transport and NMDA receptor function in the retina. (2018). Journal of Neurochemistry. [Link]

  • 2-Minute Neuroscience: Glutamate. (2018). YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benastatin C
Reactant of Route 2
Benastatin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。